N~1~-(2,4-dichlorobenzyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~-(2,4-dichlorobenzyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DCMG, and it has been synthesized using different methods.
Mechanism of Action
The mechanism of action of DCMG is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DCMG has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and angiogenesis. DCMG has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation and pain.
Biochemical and Physiological Effects:
DCMG has been shown to have various biochemical and physiological effects. In cancer cells, DCMG has been shown to induce apoptosis and inhibit angiogenesis. In neuroprotection, DCMG has been shown to protect against oxidative stress and improve cognitive function. In inflammation, DCMG has been shown to reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
DCMG has several advantages and limitations for lab experiments. One advantage is that it has shown potential in various fields, including cancer research, neuroprotection, and inflammation. Another advantage is that it is relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use. Another limitation is that it may have side effects that have not yet been identified.
Future Directions
There are several future directions for the study of DCMG. One direction is to further investigate its mechanism of action to optimize its use in various fields. Another direction is to study its potential side effects and toxicity. Additionally, researchers can explore the use of DCMG in combination with other compounds to enhance its efficacy. Finally, researchers can investigate the potential use of DCMG in other fields, such as cardiovascular disease and diabetes.
Scientific Research Applications
DCMG has been studied for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, DCMG has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, DCMG has been shown to protect against oxidative stress and improve cognitive function. In inflammation, DCMG has been shown to reduce inflammation and oxidative stress.
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-(4-ethoxy-N-methylsulfonylanilino)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O4S/c1-3-26-16-8-6-15(7-9-16)22(27(2,24)25)12-18(23)21-11-13-4-5-14(19)10-17(13)20/h4-10H,3,11-12H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSBCMKXGQFRCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.